molecular formula C18H29FO7 B14370506 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90213-21-1

17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL

Cat. No.: B14370506
CAS No.: 90213-21-1
M. Wt: 376.4 g/mol
InChI Key: FTCLHBFLKDGHPB-UHFFFAOYSA-N
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Description

17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by the presence of a fluorophenoxy group and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-fluorophenol with a suitable polyether chain precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its multiple ether linkages, which confer distinct solubility and reactivity properties compared to other fluorophenoxy derivatives. Its structural complexity allows for versatile applications in various scientific fields .

Properties

CAS No.

90213-21-1

Molecular Formula

C18H29FO7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H29FO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2

InChI Key

FTCLHBFLKDGHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)F

Origin of Product

United States

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